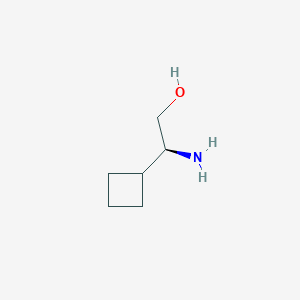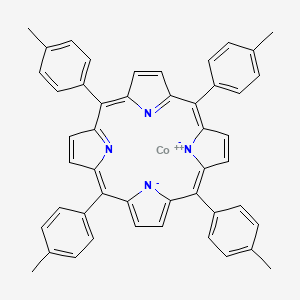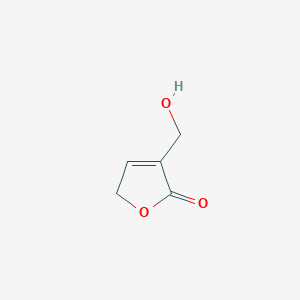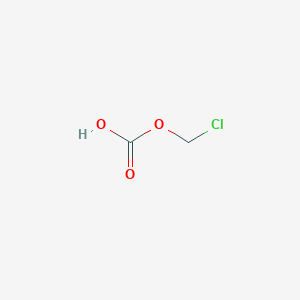![molecular formula C14H10O3 B11924506 3-Formyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B11924506.png)
3-Formyl-[1,1'-biphenyl]-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-[1,1’-biphenyl]-2-carboxylic acid is an organic compound with the molecular formula C14H10O3 It is a derivative of biphenyl, featuring both a formyl group (-CHO) and a carboxylic acid group (-COOH) attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-[1,1’-biphenyl]-2-carboxylic acid typically involves the formylation of biphenyl derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group onto the biphenyl ring. The reaction conditions usually involve heating the reactants under reflux .
Industrial Production Methods
While specific industrial production methods for 3-Formyl-[1,1’-biphenyl]-2-carboxylic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxyl group (-OH) using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the biphenyl ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 3-Carboxy-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 3-Hydroxymethyl-[1,1’-biphenyl]-2-carboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-Formyl-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Formyl-[1,1’-biphenyl]-2-carboxylic acid depends on its chemical reactivity. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can engage in acid-base reactions. These functional groups allow the compound to interact with various molecular targets, including enzymes and receptors, potentially modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Formyl-[1,1’-biphenyl]-2-carbonitrile: Similar structure but with a nitrile group (-CN) instead of a carboxylic acid group.
4-Formyl-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with the formyl group at a different position on the biphenyl ring.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C14H10O3 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-formyl-6-phenylbenzoic acid |
InChI |
InChI=1S/C14H10O3/c15-9-11-7-4-8-12(13(11)14(16)17)10-5-2-1-3-6-10/h1-9H,(H,16,17) |
InChI Key |
DUFHZKYQXUMFIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-1,6-diazaspiro[2.5]octane](/img/structure/B11924428.png)












